

# Methiocarb sulfone chemical structure and properties

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## Compound of Interest

Compound Name: Methiocarb sulfone

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## Methiocarb Sulfone: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological interactions of **methiocarb sulfone**. It is intended for researchers, scientists, and professionals in drug development and environmental science. This document details the physicochemical characteristics, toxicological profile, and analytical methodologies for **methiocarb sulfone**, supported by experimental data and visual diagrams to facilitate understanding.

## Chemical Structure and Identification

**Methiocarb sulfone** is a metabolite of the carbamate pesticide methiocarb.[1][2] The chemical structure of **methiocarb sulfone** is characterized by a phenyl methylcarbamate core with a methylsulfonyl group and two methyl groups attached to the benzene ring.

Table 1: Chemical Identification of **Methiocarb Sulfone**

Identifier	Value
IUPAC Name	(3,5-dimethyl-4-methylsulfonylphenyl) N-methylcarbamate[3]
CAS Number	2179-25-1[3]
Molecular Formula	C11H15NO4S[3]
Molecular Weight	257.31 g/mol [3]
Synonyms	MesuroI sulfone, Mercaptodimethursulfon, Bayer 37344 sulfone[3]

## Physicochemical Properties

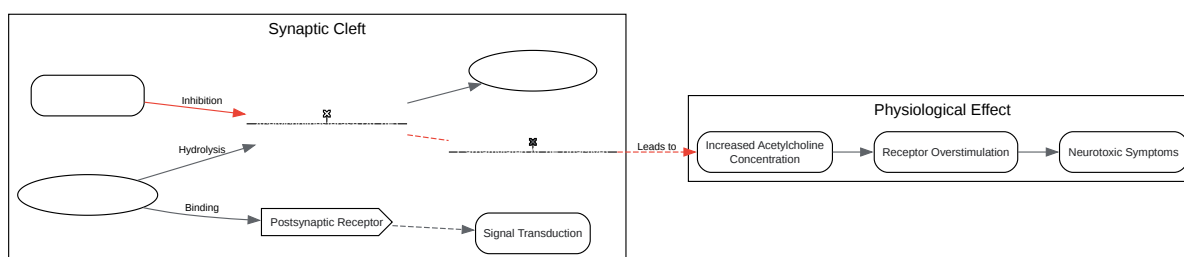
The physicochemical properties of **methiocarb sulfone** are crucial for understanding its environmental fate and behavior, as well as for the development of analytical methods.

Table 2: Physicochemical Properties of **Methiocarb Sulfone**

Property	Value
Physical State	White powder
Melting Point	Not available
Boiling Point	422.9 ± 45.0 °C (Predicted)[4][5]
Water Solubility	0.32 g/L (Predicted)
logP (Octanol-Water Partition Coefficient)	0.74, 1.34, 1.6 (Predicted)
pKa (Predicted)	11.96 ± 0.46, 14.77
Vapor Pressure	Not available
Solubility in Organic Solvents	Slightly soluble in Chloroform, DMSO, Methanol[4][5]

## Mechanism of Action: Acetylcholinesterase Inhibition

Similar to other carbamate pesticides, **methiocarb sulfone**'s primary mechanism of toxicity is the inhibition of the acetylcholinesterase (AChE) enzyme.[3] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the synaptic cleft. The inhibition of AChE by **methiocarb sulfone** leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects. This inhibition is reversible as the carbamylated enzyme can undergo hydrolysis, albeit at a slower rate than the deacetylation of the natural substrate.[3]



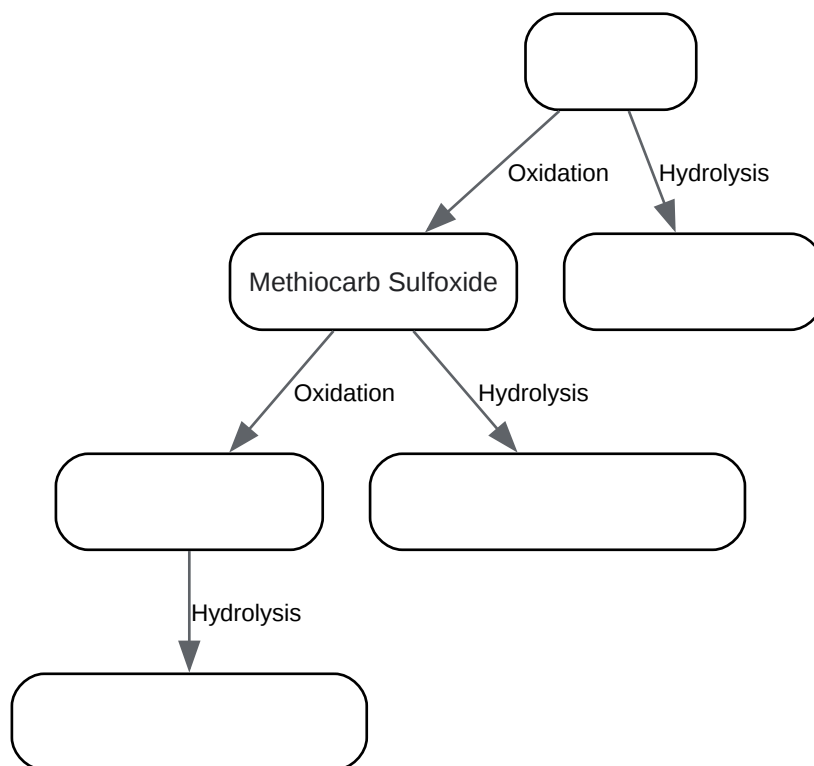
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### Acetylcholinesterase Inhibition by **Methiocarb Sulfone**

## Metabolism and Environmental Fate

**Methiocarb sulfone** is a metabolic product of methiocarb. The metabolism of methiocarb primarily occurs in the liver through sulfoxidation.[2] Methiocarb is first oxidized to methiocarb sulfoxide, which is then further oxidized to form **methiocarb sulfone**. Another degradation pathway for methiocarb and its metabolites is hydrolysis, which cleaves the carbamate ester

bond to form the corresponding phenols.[1][6] In soil, the half-life of **methiocarb sulfone** phenol is approximately 20 days.



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#### Metabolic Pathway of Methiocarb

## Toxicological Profile

**Methiocarb sulfone** is considered to be significantly less acutely toxic than its parent compound, methiocarb, and the intermediate metabolite, methiocarb sulfoxide.[1]

Table 3: Acute Oral Toxicity Data

Compound	Species	LD50	Reference
Methiocarb Sulfone	Rat	> 1,000 mg/kg	
Methiocarb	Rat	14 - 30 mg/kg	
Methiocarb Sulfoxide	Rat	42 mg/kg	[1]

Symptoms of acute exposure to high doses of carbamates, including methiocarb and its metabolites, are consistent with cholinergic crisis and include salivation, lacrimation, urination, defecation, gastrointestinal distress, and emesis (SLUDGE). In severe cases, muscle fasciculations, paralysis, and respiratory failure can occur.

## Experimental Protocols

### Synthesis of Methiocarb Sulfone

**Methiocarb sulfone** is not typically synthesized directly but is formed via the oxidation of methiocarb. The synthesis of the parent compound, methiocarb, is achieved by the reaction of 4-methylthio-3,5-xyleneol with methyl isocyanate. Subsequent oxidation of methiocarb, for instance using an oxidizing agent like hydrogen peroxide or a peroxy acid in a suitable solvent, would yield methiocarb sulfoxide, which can be further oxidized to **methiocarb sulfone** under controlled conditions. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

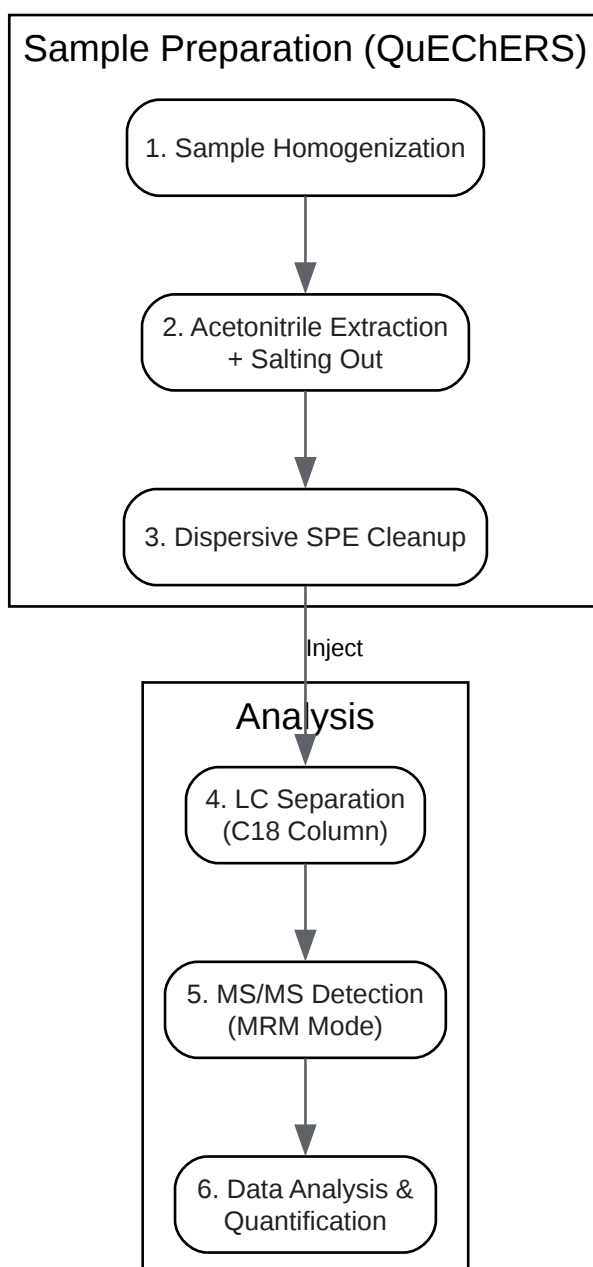
### Analytical Methodology: QuEChERS Extraction and LC-MS/MS Analysis

A common and effective method for the determination of **methiocarb sulfone** in various matrices such as food and environmental samples is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

#### Experimental Protocol:

- Sample Homogenization: A representative sample (e.g., 10-15 g of fruit or soil) is homogenized.
- Extraction:
  - A subsample (e.g., 10 g) is weighed into a 50 mL centrifuge tube.
  - 10 mL of acetonitrile is added.
  - The tube is shaken vigorously for 1 minute.

- A salt mixture (e.g., magnesium sulfate, sodium chloride, sodium citrate) is added to induce phase separation.
- The tube is shaken again for 1 minute and then centrifuged.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
  - An aliquot of the acetonitrile supernatant is transferred to a d-SPE tube containing a sorbent material (e.g., primary secondary amine (PSA) to remove organic acids and sugars, and C18 to remove nonpolar interferences) and magnesium sulfate.
  - The tube is vortexed for 30 seconds and then centrifuged.
- LC-MS/MS Analysis:
  - The final extract is filtered and injected into the LC-MS/MS system.
  - Chromatographic Separation: A C18 reversed-phase column is typically used with a gradient elution of water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization.
  - Mass Spectrometric Detection: The analysis is performed in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
    - Quantification Transition:  $m/z$  258  $\rightarrow$  107
    - Confirmation Transition:  $m/z$  258  $\rightarrow$  202



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Workflow for **Methiocarb Sulfone** Analysis

## Conclusion

**Methiocarb sulfone**, a primary metabolite of the pesticide methiocarb, is an acetylcholinesterase inhibitor, although with lower acute toxicity than its parent compound. Understanding its chemical properties, metabolic pathways, and toxicological profile is

essential for assessing the overall risk associated with the use of methiocarb. The analytical methods outlined in this guide, particularly QuEChERS followed by LC-MS/MS, provide a robust framework for the sensitive and selective determination of **methiocarb sulfone** in complex matrices, which is critical for regulatory monitoring and scientific research.

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